molecular formula C11H12F3N B13580242 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13580242
M. Wt: 215.21 g/mol
InChI Key: OLQWSLHVDOLRQK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of organic compounds known as indanes. These compounds are characterized by a cyclopentane ring fused to a benzene ring. The presence of trifluoroethan-1-amine adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoroethan-1-amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethan-1-amine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethan-1-amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2

InChI Key

OLQWSLHVDOLRQK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

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